molecular formula C20H21N3O5S B12215791 5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

Cat. No.: B12215791
M. Wt: 415.5 g/mol
InChI Key: KEUIQEMOLBZUMX-UHFFFAOYSA-N
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Description

5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan-2-ylmethyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan-2-ylmethyl boronic acid is reacted with a halogenated pyrimidine derivative.

    Attachment of the 4-ethylbenzyl group: This can be done through a nucleophilic substitution reaction.

    Introduction of the methylsulfonyl group: This step may involve sulfonation reactions using reagents like methylsulfonyl chloride.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving pyrimidine derivatives.

    Medicine: Its structural features suggest potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. For example:

    5-(4-Methylbenzylamino)-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: This compound has a methyl group instead of an ethyl group on the benzyl ring.

    5-[(4-Ethylbenzyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid: This compound has a thiophene ring instead of a furan ring.

The uniqueness of 5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

5-[(4-Ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid is a complex organic compound with a unique structure that suggests potential applications in medicinal chemistry. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C26H26N4O4S
Molecular Weight 490.6 g/mol
IUPAC Name This compound
InChI Key WTGUYIHVRZEPPK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Pyrimidine Core Formation : The core can be synthesized via the Biginelli reaction, which combines urea, an aldehyde, and a β-keto ester under acidic conditions.
  • Substituent Introduction : Ethylbenzyl and furan groups are introduced through nucleophilic substitution reactions.
  • Sulfonylation : The methanesulfonyl group is introduced using sulfonyl chloride in the presence of a base.
  • Final Coupling : The final step involves coupling the substituted pyrimidine with the appropriate amine to form the carboxylic acid derivative.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, docking studies have indicated that related compounds can effectively inhibit the TrmD enzyme in Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound's structure allows it to bind to active sites, modulating the activity of these targets and altering cellular pathways, which may lead to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that related pyrimidine derivatives showed a broad spectrum of antimicrobial activity against various strains of bacteria, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Docking Studies : Molecular docking simulations have revealed that this compound can effectively bind to target enzymes, indicating its potential as a lead compound for drug development.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

5-[(4-ethylphenyl)methyl-(furan-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C20H21N3O5S/c1-3-14-6-8-15(9-7-14)12-23(13-16-5-4-10-28-16)17-11-21-20(29(2,26)27)22-18(17)19(24)25/h4-11H,3,12-13H2,1-2H3,(H,24,25)

InChI Key

KEUIQEMOLBZUMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)O)S(=O)(=O)C

Origin of Product

United States

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